molecular formula C36H45ClN4O4 B025249 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide CAS No. 103576-30-3

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide

Cat. No. B025249
M. Wt: 633.2 g/mol
InChI Key: CHOPPMMJIORSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is commonly referred to as BMS-986177 and has shown promising results in scientific studies.

Mechanism Of Action

The mechanism of action of BMS-986177 involves the inhibition of a specific enzyme called Bruton's tyrosine kinase (BTK). This enzyme plays a crucial role in the activation of immune cells, and its inhibition has been shown to be effective in the treatment of various diseases. BMS-986177 binds to the active site of BTK, thereby preventing its activation and downstream signaling.

Biochemical And Physiological Effects

BMS-986177 has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce the activation of immune cells, and prevent the proliferation of cancer cells. The compound has also been shown to have a favorable safety profile in preclinical studies.

Advantages And Limitations For Lab Experiments

The advantages of using BMS-986177 in lab experiments include its high potency and selectivity for BTK. The compound has also been shown to have low toxicity and favorable pharmacokinetic properties. However, the limitations of using BMS-986177 in lab experiments include the complexity of its synthesis and the need for specialized expertise in organic chemistry.

Future Directions

There are several future directions for the research and development of BMS-986177. These include the evaluation of its efficacy in clinical trials, the identification of potential drug interactions, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to explore the potential applications of BMS-986177 in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases.
Conclusion:
In conclusion, BMS-986177 is a promising chemical compound that has shown potential applications in the field of medicine. Its mechanism of action involves the inhibition of BTK, and it has been found to be effective in the treatment of various diseases. However, further studies are needed to evaluate its safety and efficacy in clinical trials and to explore its potential applications in other disease areas.

Synthesis Methods

The synthesis of BMS-986177 involves a series of chemical reactions that are complex and require expertise in organic chemistry. The process involves the use of several chemical reagents, including 2-methylbut-2-ene, 4-chloro-3-cyanophenyl isocyanate, and 3-hydroxy-4-aminophenyl hexanoate. The final product is obtained through a purification process that involves column chromatography.

Scientific Research Applications

BMS-986177 has been extensively studied for its potential applications in the treatment of various diseases. It has been found to be effective in the treatment of cancer, autoimmune disorders, and inflammatory diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

properties

CAS RN

103576-30-3

Product Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide

Molecular Formula

C36H45ClN4O4

Molecular Weight

633.2 g/mol

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide

InChI

InChI=1S/C36H45ClN4O4/c1-8-11-12-32(45-31-18-13-24(35(4,5)9-2)20-27(31)36(6,7)10-3)33(43)39-26-15-17-29(30(42)21-26)41-34(44)40-25-14-16-28(37)23(19-25)22-38/h13-21,32,42H,8-12H2,1-7H3,(H,39,43)(H2,40,41,44)

InChI Key

CHOPPMMJIORSTQ-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)NC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)C#N)O)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC

Canonical SMILES

CCCCC(C(=O)NC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)C#N)O)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

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